REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].[C-]#N.[Na+].CS(C)=[O:24].C(Cl)(Cl)Cl>O>[OH:24][C:7]1[CH:6]=[CH:5][C:4]([CH:9]=[CH:10][C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:3][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C=CC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted during 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
EXTRACTION
|
Details
|
to extract impurities
|
Type
|
CUSTOM
|
Details
|
After removing the solution phase
|
Type
|
CUSTOM
|
Details
|
is decompressed at a room temperature in order
|
Type
|
CUSTOM
|
Details
|
After recrystallizing the remained solid phase in methanol
|
Type
|
CUSTOM
|
Details
|
the solution is dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |